molecular formula C16H9ClO3 B2757922 2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione CAS No. 25299-49-4

2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2757922
CAS No.: 25299-49-4
M. Wt: 284.7
InChI Key: KYYQWLXVJPSHSN-UHFFFAOYSA-N
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Description

2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a chemical compound with a complex structure that includes both indene and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 1H-indene-1,3(2H)-dione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is the basis for its potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with key proteins and enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is unique due to the presence of both indene and phenol moieties, which contribute to its distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to similar compounds .

Properties

IUPAC Name

2-[(5-chloro-2-hydroxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClO3/c17-10-5-6-14(18)9(7-10)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYQWLXVJPSHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)Cl)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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